N-Acetylpropranolol

Overview

Description

Scientific Research Applications

Photodegradation and Stability in Drug Packaging

N-Acetylpropranolol, identified as a photodegradation product of Propranolol, raises concerns about drug stability in light-exposed environments. Uwai et al. (2005) studied the photodegradation of Propranolol and its products, including N-Acetylpropranolol, to evaluate their stability and interactions. This research highlights the importance of handling light-sensitive drugs like Propranolol, which can degrade into compounds like N-Acetylpropranolol, to maintain drug efficacy and safety (Uwai et al., 2005).

Pharmacological Actions

The photodegradation study by Uwai et al. also assessed the pharmacological actions of N-Acetylpropranolol. They examined its acute toxicity in mice and its binding to beta-adrenergic receptors. The findings showed that while N-Acetylpropranolol did not exhibit significant acute toxicity or binding to these receptors, the study serves as a precaution regarding the handling of Propranolol in single-dose packaging systems (Uwai et al., 2005).

Mechanism of Action

Target of Action

N-Acetylpropranolol is a derivative of propranolol, a non-selective beta-adrenergic antagonist . Its primary targets are the beta-adrenergic receptors, specifically beta-1 and beta-2 receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

It’s known that propranolol reduces portal pressure by producing splanchnic vasoconstriction (beta-2 effect), thereby reducing portal blood flow

Pharmacokinetics

Propranolol is known to have an extensive first-pass effect and is hepatically metabolized to active and inactive compounds . The three main metabolic pathways include aromatic hydroxylation (primarily 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation .

Action Environment

The action, efficacy, and stability of N-Acetylpropranolol can be influenced by various environmental factors. For instance, it’s known that abrupt discontinuation of propranolol can lead to exacerbations of angina and myocardial infarctions Therefore, it’s likely that similar precautions would apply to N-Acetylpropranolol

properties

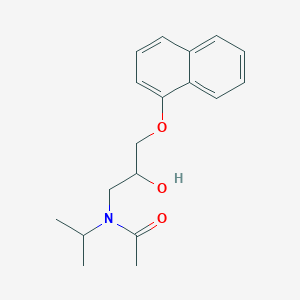

IUPAC Name |

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2)19(14(3)20)11-16(21)12-22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,21H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPHZOGJOCBAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942091 | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylpropranolol | |

CAS RN |

2007-11-6 | |

| Record name | N-Acetylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW44QKZ2SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

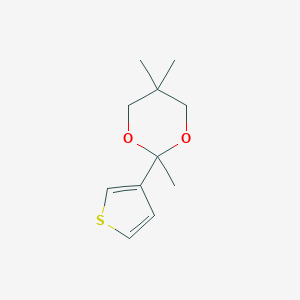

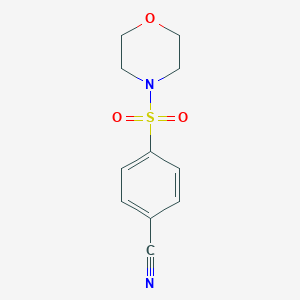

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

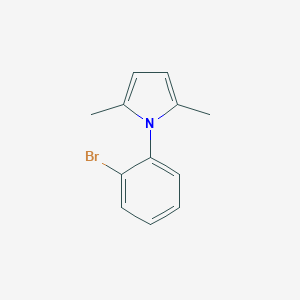

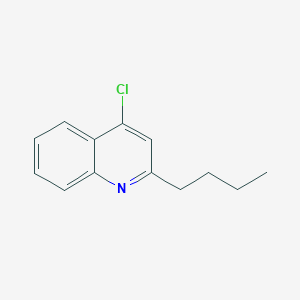

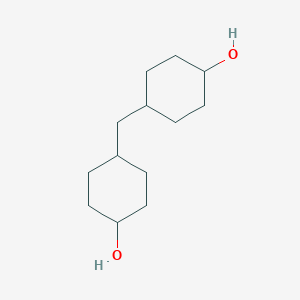

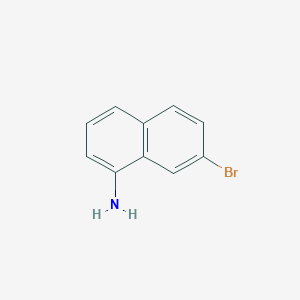

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing N-acetylpropranolol?

A1: The synthesis of N-acetylpropranolol is particularly relevant in the context of developing analytical tools for studying propranolol itself. Propranolol, a beta-blocker drug, exists as enantiomers (mirror image molecules), with the (S)-enantiomer exhibiting more potent beta-adrenoceptor blocking activity compared to the (R)-enantiomer. [, ] Accurately differentiating and quantifying these enantiomers is crucial for understanding their individual pharmacological and toxicological profiles. N-acetylpropranolol, specifically, has been used in the development of immunoassays for propranolol. []

Q2: What were the key findings from comparing the spectroscopic data of N-acetylpropranolol with other propranolol derivatives?

A3: Researchers synthesized and analyzed model compounds – O-acetylpropranolol, N-acetylpropranolol, and N,O-diacetylpropranolol – to compare their spectroscopic data with that of the synthesized N-acetylpropranolol. [] This comparative analysis definitively proved that the succinylation of propranolol yielded the N-acetylpropranolol derivative and not the O-acetylpropranolol derivative as previously assumed.

Q3: How does the understanding of N-acetylpropranolol's structure benefit the development of analytical methods for propranolol?

A4: Correctly identifying N-acetylpropranolol as the product of propranolol reacting with succinic anhydride is crucial for developing reliable immunoassays. [] These assays rely on the specific interaction between an antibody and its target molecule. Using an incorrect structure for the propranolol derivative could lead to the development of antibodies with poor specificity and sensitivity for propranolol, ultimately compromising the accuracy and reliability of the assay.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)

![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)